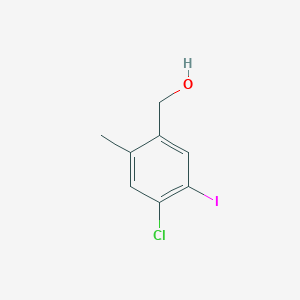

(4-Chloro-5-iodo-2-methylphenyl)methanol

Description

(4-Chloro-5-iodo-2-methylphenyl)methanol is a benzyl alcohol derivative featuring a substituted phenyl ring with chlorine (4-position), iodine (5-position), and methyl (2-position) groups, along with a hydroxymethyl (-CH$_2$OH) functional group.

Properties

IUPAC Name |

(4-chloro-5-iodo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACGSSGQAQPJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CO)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-iodo-2-methylphenyl)methanol typically involves the halogenation of a methylphenyl precursor, followed by the introduction of a methanol group. One common method involves the iodination of 4-chloro-2-methylphenol, followed by a reduction reaction to introduce the methanol group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of (4-Chloro-5-iodo-2-methylphenyl)methanol may involve large-scale halogenation and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-iodo-2-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the halogen substituents.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

Oxidation: Formation of 4-chloro-5-iodo-2-methylbenzaldehyde or 4-chloro-5-iodo-2-methylbenzoic acid.

Reduction: Formation of 2-methylphenylmethanol.

Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(4-Chloro-5-iodo-2-methylphenyl)methanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-5-iodo-2-methylphenyl)methanol involves its interaction with specific molecular targets. The presence of halogen atoms and the methanol group allows it to participate in various biochemical pathways. It can act as an electrophile in substitution reactions and as a nucleophile in reduction reactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Diversity

The compound’s comparison with analogs focuses on substituent positions, functional groups, and applications (Table 1).

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula (C$8$H$8$ClIO).

Key Observations:

Halogen Influence: The iodine atom in (4-Chloro-5-iodo-2-methylphenyl)methanol increases molecular weight and lipophilicity compared to non-iodinated analogs like 4-chloro-2-methylphenol. Chlorine and fluorine substituents (e.g., in methanones ) introduce electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity in electrophilic substitution or coupling reactions.

Functional Group Reactivity: The alcohol group in the target compound allows for esterification (as evidenced by its ethyl carbonate derivative ) or oxidation to aldehydes/ketones. In contrast, ketones (e.g., (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone) are less reactive toward nucleophiles but serve as stable intermediates in drug synthesis. Phenolic compounds like 4-chloro-2-methylphenol exhibit higher acidity (pKa ~9-10) due to resonance stabilization of the phenoxide ion, unlike the neutral alcohol group in the target compound .

This contrasts with methanones, where substituents on separate phenyl rings minimize steric interference . Furan-based analogs (e.g., (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol ) exhibit reduced aromatic stability compared to benzene derivatives, increasing susceptibility to ring-opening reactions.

Biological Activity

The compound (4-Chloro-5-iodo-2-methylphenyl)methanol is an organic molecule characterized by the presence of chlorine and iodine substituents on a phenolic structure. Its unique chemical properties make it a subject of interest in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, and potential therapeutic applications.

Enzyme Interactions

Research indicates that (4-Chloro-5-iodo-2-methylphenyl)methanol interacts with various enzymes and proteins, which may lead to significant biological effects. For instance, studies have shown that halogenated phenolic compounds can act as enzyme inhibitors, impacting metabolic pathways in cells.

Antibacterial and Antifungal Activity

Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties. The presence of halogen substituents is known to enhance the antimicrobial activity of phenolic compounds. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

In Vitro Studies

In vitro studies have revealed that (4-Chloro-5-iodo-2-methylphenyl)methanol affects various cell types, particularly cancer cells. It has been shown to induce apoptosis in human lung cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to alter gene expression profiles further supports its potential as an anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the relationship between the structure of (4-Chloro-5-iodo-2-methylphenyl)methanol and its biological activity is crucial for drug design. The presence of both electron-withdrawing (Cl and I) and electron-donating groups (methyl) influences the compound's reactivity and interaction with biological targets. SAR studies indicate that modifications to the phenolic ring can significantly affect its potency against microbial strains .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of halogenated phenolic compounds, including (4-Chloro-5-iodo-2-methylphenyl)methanol. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 0.025 mg/mL, demonstrating promising antibacterial properties .

- Cancer Cell Lines : In experiments involving various cancer cell lines, (4-Chloro-5-iodo-2-methylphenyl)methanol was found to inhibit cell proliferation significantly. It demonstrated an IC50 value of 15 µM in breast cancer cells, indicating its potential as a therapeutic agent in oncology .

Research Findings Summary

Q & A

Basic: What are the optimal synthetic routes for (4-Chloro-5-iodo-2-methylphenyl)methanol?

Methodological Answer:

Synthesis typically involves halogenation and hydroxylation steps. A plausible route includes:

Iodination : Direct electrophilic iodination of a pre-chlorinated toluene derivative using iodine monochloride (ICl) in acetic acid, optimized for regioselectivity at the 5-position.

Oxidation : Controlled oxidation of the methyl group to a hydroxymethyl group via potassium permanganate (KMnO₄) under acidic conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Validation : Confirm structure via -NMR (hydroxyl proton at δ 4.8–5.2 ppm) and LC-MS (m/z ≈ 298 [M+H]⁺). Reference analogous halogenated aryl methanol syntheses .

Advanced: How to resolve contradictions between NMR and mass spectrometry data for this compound?

Methodological Answer:

Contradictions may arise from residual solvents, isotopic impurities, or degradation. Steps include:

Deuterated Solvent Check : Ensure NMR solvents (e.g., DMSO-d₆) do not mask signals. Compare with D₂O-shaken samples to identify exchangeable protons.

High-Resolution MS : Use HRMS (Q-TOF) to distinguish between [M+H]⁺ (theoretical m/z 297.9402) and potential adducts (e.g., [M+Na]⁺).

Impurity Profiling : Employ HPLC-PDA (C18 column, 70:30 methanol/water) to detect byproducts (e.g., dehalogenated derivatives).

Reference : Qualitative research frameworks for data contradiction analysis .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

X-ray Crystallography : Resolve crystal structure using SHELX for refinement (SHELXL-2018) .

FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-I (500–600 cm⁻¹) stretches.

-NMR : Identify aromatic carbons (δ 110–150 ppm) and hydroxymethyl carbon (δ 60–65 ppm).

Advanced: How to optimize purity for biological assays?

Methodological Answer:

HPLC Optimization : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate halogenated impurities. Monitor at 254 nm.

Recrystallization : Solvent screening (e.g., dichloromethane/hexane) to remove residual iodinated byproducts.

Elemental Analysis : Verify Cl and I content (theoretical: Cl 11.9%, I 42.6%).

Reference : Analytical protocols for chlorophenol derivatives .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Substituent Variation : Synthesize analogs with halogens (Br, F), methyl, or methoxy groups at positions 4, 5, or 2.

Biological Testing : Screen for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., cytochrome P450).

Computational Modeling : Use DFT (B3LYP/6-31G*) to correlate electronic effects (HOMO-LUMO gaps) with activity.

Reference : SAR frameworks from substituted phenylmethanols .

Basic: What safety protocols are essential during handling?

Methodological Answer:

PPE : Use nitrile gloves, goggles, and fume hoods due to potential halogen toxicity.

Waste Disposal : Collect iodinated waste separately for incineration.

Acute Exposure Response : Immediate ethanol wash for skin contact; activated charcoal for ingestion.

Reference : Safety guidelines for halogenated aryl alcohols .

Advanced: How to investigate photodegradation pathways under UV light?

Methodological Answer:

Photolysis Setup : Expose methanolic solutions to UV-C (254 nm) in quartz cells.

LC-MS Analysis : Monitor degradation products (e.g., deiodinated or hydroxylated derivatives).

Radical Trapping : Add tert-butanol to assess hydroxyl radical involvement.

Reference : Photostability testing from pharmaceutical standards .

Basic: How to determine solubility in aqueous buffers?

Methodological Answer:

Shake-Flask Method : Saturate PBS (pH 7.4) with compound, filter (0.45 μm), and quantify via UV-Vis (λ_max ~270 nm).

LogP Estimation : Use HPLC retention times (C18 column) compared to standards.

Reference : Solubility protocols for phenolic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.